molecular formula C30H23Cl2NO5 B12470501 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12470501
M. Wt: 548.4 g/mol
InChI Key: QGWLCPVLKICAJL-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a unique structure. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, oxoethyl, dioxo, and benzoate groups. Its intricate structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dichlorophenyl oxoethyl intermediate, followed by the introduction of the dioxo and benzoate groups. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form new functional groups, such as carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.

    Medicine: The compound’s potential therapeutic properties are investigated for developing new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:

    2-(2,4-dichlorophenyl)-2-oxoethyl benzoate: Lacks the dioxo and methanoisoindol groups.

    4-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate: Lacks the dichlorophenyl and oxoethyl groups.

    2-(2,4-dichlorophenyl)-2-oxoethyl 4-(1,3-dioxo-2H-4,7-methanoisoindol-2-yl)benzoate: Lacks the octahydro group.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C30H23Cl2NO5

Molecular Weight

548.4 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-2-oxoethyl] 4-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C30H23Cl2NO5/c31-19-8-11-21(24(32)14-19)25(34)15-38-30(37)17-6-9-20(10-7-17)33-28(35)26-18-12-22(16-4-2-1-3-5-16)23(13-18)27(26)29(33)36/h1-11,14,18,22-23,26-27H,12-13,15H2

InChI Key

QGWLCPVLKICAJL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OCC(=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=C6

Origin of Product

United States

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